N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane core with a 2-chlorophenylacetamide substituent.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRXABZYIADLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 2-chlorophenyl group using a halogenation reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Variations in the Aromatic Acetamide Substituent
The 2-chlorophenyl group distinguishes the target compound from analogs with substitutions at other positions or with alternative functional groups:
Modifications in the Spiro Core
- 8-Methyl vs. 8-Ethyl : describes a compound with an 8-ethyl group (C₁₈H₂₃N₃O₃), which may increase hydrophobicity and alter metabolic stability compared to the 8-methyl group in the target compound.
- Fluorophenoxyethyl Extension: Compounds in feature a 4-fluorophenoxyethyl chain on the spiro nitrogen, introducing aryl ether linkages that could enhance target engagement through π-π interactions .
Functional Group Additions
- Benzyl Substitution : N-Benzyl analogs (e.g., C₁₉H₂₃N₃O₃, MW 343.40) replace the arylacetamide with a benzyl group, drastically altering polarity and pharmacophore geometry .
- Sulfonamide Linkers : highlights a sulfonamide derivative (C₂₃H₂₆FN₃O₅S), where the sulfonyl group may improve solubility and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
Melting Points and Stability
Spectroscopic Data
- IR Spectroscopy : Stretching frequencies for C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) are consistent across hydantoin derivatives ().
- ¹H-NMR : Spiro methyl groups resonate at δ 2.30–2.50 ppm, while aromatic protons for chlorophenyl appear as multiplets at δ 7.20–7.92 ppm ().
Comparative Data Table
Biological Activity
N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including detailed findings from various studies, potential mechanisms of action, and comparative analyses with other compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C_{15}H_{16}ClN_{3}O_{4}
- Molecular Weight : 335.76 g/mol
- Structural Characteristics : The presence of a chlorophenyl group and a diazaspiro framework contributes to its unique pharmacological properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds, suggesting that derivatives with chlorophenyl moieties exhibit notable activity against various bacterial strains. For instance:
- Gram-positive bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Anticancer Activity
Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines. A comparative study found that certain derivatives demonstrated submicromolar activity against cancer cells while maintaining low toxicity to normal cells . The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance biological efficacy.
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
- Apoptosis Induction in Cancer Cells : Evidence suggests that certain derivatives can trigger programmed cell death pathways in malignant cells.
Comparative Analysis with Other Compounds
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against various bacterial strains, revealing that those with structural similarities to this compound exhibited promising antibacterial properties comparable to clinically used antibiotics .
- Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives displayed selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
